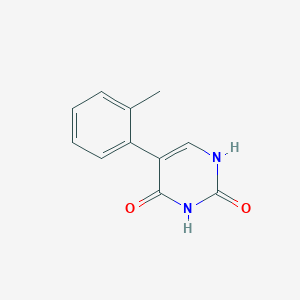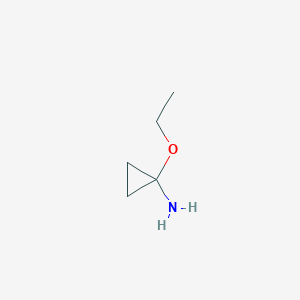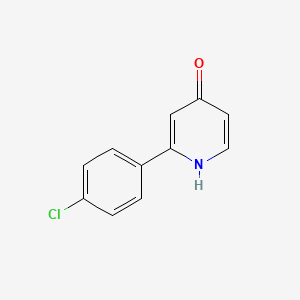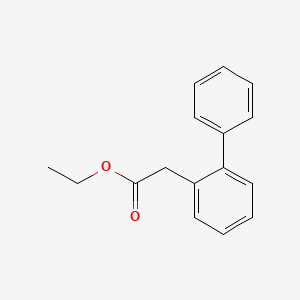
(2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, 95%
説明
(2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, or 2,4-DHPPM, is an organic compound that has been widely studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol, and its molecular formula is C10H10N2O2. 2,4-DHPPM is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is found in many naturally occurring substances. It is a versatile compound that has been used in a variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects are being studied for potential use in a variety of applications.
科学的研究の応用
2,4-DHPPM has been used in a variety of scientific research applications. It has been used as a marker compound to study the metabolism of drugs and other compounds in the body, as well as to study the effects of environmental pollutants on human health. It has also been used to study the effects of various drugs on cancer cells, as well as to study the effects of various drugs on the immune system. Additionally, it has been used to study the effects of various compounds on the nervous system, as well as to study the effects of various compounds on the cardiovascular system.
作用機序
The exact mechanism of action of 2,4-DHPPM is not yet fully understood. However, it is believed to work by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of pyrimidine compounds. Inhibition of DPD can lead to increased levels of pyrimidine compounds in the body, which can have a variety of effects, including increased cell proliferation, decreased cell death, and increased cell migration.
Biochemical and Physiological Effects
2,4-DHPPM has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the levels of certain hormones. In addition, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which can have a calming effect. It has also been shown to increase the levels of certain hormones, such as testosterone and progesterone, which can have a stimulating effect.
実験室実験の利点と制限
2,4-DHPPM is a versatile compound that has a variety of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is soluble in water and ethanol and has a low toxicity, making it safe for use in laboratory experiments. However, it is important to note that 2,4-DHPPM is a relatively new compound and its effects are not yet fully understood, so caution should be taken when using it in experiments.
将来の方向性
There are a variety of potential future directions for the use of 2,4-DHPPM. One potential use is in the development of new drugs and treatments for diseases such as cancer. Additionally, it could be used to study the effects of environmental pollutants on human health, as well as to study the effects of various drugs on the immune system. Furthermore, it could be used to study the effects of various compounds on the nervous system, as well as to study the effects of various compounds on the cardiovascular system. Finally, it could be used to study the effects of various drugs on cancer cells, as well as to study the effects of various drugs on the metabolism of drugs and other compounds in the body.
特性
IUPAC Name |
5-(2-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUINAENRMYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623140 | |
| Record name | 5-(2-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(o-Tolyl)uracil | |
CAS RN |
952402-53-8 | |
| Record name | 5-(2-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)







